molecular formula C17H22ClN5O3 B2673307 Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351609-60-3

Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2673307
M. Wt: 379.85
InChI Key: JMHSIKOLUWPHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to have diverse pharmacological activities .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific chemical reactions that “Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride” can undergo are not detailed in the available sources.

Scientific Research Applications

  • Antimicrobial Activity

    • Quinoxaline derivatives have shown significant antimicrobial activity .
    • The methods of application or experimental procedures typically involve in vitro testing of the compounds against various bacterial and fungal strains .
    • The outcomes of these studies often show that certain quinoxaline derivatives can inhibit the growth of these microorganisms .
  • Anti-Amoebic, Anti-Proliferative Activity

    • Some quinoxaline derivatives have demonstrated anti-amoebic and anti-proliferative activities .
    • These compounds are typically tested in vitro against amoebic strains and cancer cell lines .
    • The results of these studies often show that certain quinoxaline derivatives can inhibit the growth of amoebae and cancer cells .
  • Hypoglycemic, Anti-Glaucoma Activity

    • Quinoxaline derivatives have been studied for their hypoglycemic and anti-glaucoma activities .
    • The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
    • The outcomes of these studies often show that certain quinoxaline derivatives can lower blood glucose levels and reduce intraocular pressure .
  • Antiviral Activity

    • Some quinoxaline derivatives have shown antiviral activity .
    • These compounds are typically tested in vitro against various viral strains .
    • The results of these studies often show that certain quinoxaline derivatives can inhibit viral replication .
  • Cytotoxic with Anticancer, Antitumor Activity

    • Quinoxaline derivatives have been studied for their cytotoxic effects and potential anticancer and antitumor activities .
    • These compounds are typically tested in vitro against various cancer cell lines .
    • The outcomes of these studies often show that certain quinoxaline derivatives can inhibit the growth of cancer cells .
  • Antithrombotic Activity

    • Some quinoxaline derivatives have demonstrated antithrombotic activities .
    • These compounds are typically tested in vitro and in vivo for their ability to inhibit platelet aggregation .
    • The results of these studies often show that certain quinoxaline derivatives can prevent blood clot formation .
  • Anti-HIV Agents

    • Quinoxaline derivatives have been studied for their potential as anti-HIV agents .
    • These compounds are typically tested in vitro against various strains of the HIV virus .
    • The outcomes of these studies often show that certain quinoxaline derivatives can inhibit the replication of the HIV virus .
  • Anti-Inflammatory and Analgesic Activity

    • Some quinoxaline derivatives have demonstrated anti-inflammatory and analgesic activities .
    • These compounds are typically tested in vivo in animal models of inflammation and pain .
    • The results of these studies often show that certain quinoxaline derivatives can reduce inflammation and alleviate pain .
  • Anti-Oxidant Activity

    • Quinoxaline derivatives have been studied for their antioxidant activities .
    • These compounds are typically tested in vitro using various antioxidant assays .
    • The outcomes of these studies often show that certain quinoxaline derivatives can neutralize free radicals and prevent oxidative damage .
  • Anti-Alzheimer’s Activity

    • Some quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
    • These compounds are typically tested in vitro and in vivo in models of Alzheimer’s disease .
    • The results of these studies often show that certain quinoxaline derivatives can inhibit the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
  • Anti-Diabetic Activity

    • Quinoxaline derivatives have been studied for their anti-diabetic activities .
    • These compounds are typically tested in vivo in animal models of diabetes .
    • The outcomes of these studies often show that certain quinoxaline derivatives can lower blood glucose levels .
  • Anti-COVID Activity

    • Some quinoxaline derivatives have been studied for their potential anti-COVID activities .
    • These compounds are typically tested in vitro against the SARS-CoV-2 virus .
    • The results of these studies often show that certain quinoxaline derivatives can inhibit the replication of the SARS-CoV-2 virus .
  • Anti-Dengue Activity

    • Quinoxaline derivatives have been studied for their potential anti-dengue activities .
    • These compounds are typically tested in vitro against various strains of the dengue virus .
    • The results of these studies often show that certain quinoxaline derivatives can inhibit the replication of the dengue virus .
  • Anti-Parkinson’s Activity

    • Some quinoxaline derivatives have shown potential in the treatment of Parkinson’s disease .
    • These compounds are typically tested in vitro and in vivo in models of Parkinson’s disease .
    • The results of these studies often show that certain quinoxaline derivatives can alleviate the symptoms of Parkinson’s disease .
  • 5HT3 Receptor Antagonist Activity

    • Quinoxaline derivatives have been studied for their 5HT3 receptor antagonist activities .
    • These compounds are typically tested in vitro using various receptor binding assays .
    • The outcomes of these studies often show that certain quinoxaline derivatives can inhibit the binding of serotonin to the 5HT3 receptor .
  • Anti-Amoebiasis Activity

    • Some quinoxaline derivatives have demonstrated anti-amoebiasis activities .
    • These compounds are typically tested in vitro against various strains of amoebae .
    • The results of these studies often show that certain quinoxaline derivatives can inhibit the growth of amoebae .

properties

IUPAC Name

methyl 4-[2-(quinoxaline-2-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3.ClH/c1-25-17(24)22-10-8-21(9-11-22)7-6-18-16(23)15-12-19-13-4-2-3-5-14(13)20-15;/h2-5,12H,6-11H2,1H3,(H,18,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSIKOLUWPHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

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